7-(4-fluorophenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
The compound 7-(4-fluorophenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8-one family, a class of nitrogen-containing heterocycles with diverse pharmacological applications. Its structure features:
- Core scaffold: A fused triazole-pyrazinone ring system.
- Substituents: A 4-fluorophenyl group at position 7 and a 3-nitrophenyl group at position 2.
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-(3-nitrophenyl)-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O3/c18-12-4-6-13(7-5-12)21-8-9-22-15(19-20-16(22)17(21)24)11-2-1-3-14(10-11)23(25)26/h1-10,16,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECVTJLVIBEIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC3N2C=CN(C3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The pharmacological and physicochemical properties of triazolopyrazinones are highly substituent-dependent. Below is a comparative analysis of key analogues:
Key Observations:
- Position 3 : Electron-withdrawing groups (e.g., nitro, thioxo) enhance electrophilicity and binding to biological targets. Sitagliptin’s trifluoromethyl group optimizes enzyme inhibition .
- Position 7 : Aromatic substituents (e.g., fluorophenyl, chlorophenyl) improve solubility in organic solvents and membrane permeability .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups at position 3 enhance target engagement via polar interactions.
- Fluorine Substitution : Fluorine at position 7 improves pharmacokinetics by reducing CYP450-mediated metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
